5-chloro-2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]benzenecarbaldehyde
Overview
Description
5-chloro-2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]benzenecarbaldehyde is a complex organic compound that features a chloro-substituted benzene ring bonded to a chiral oxazinan-4-yl moiety
Synthetic Routes and Reaction Conditions
Route 1: The compound can be synthesized through the chlorination of 2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]benzenecarbaldehyde using a chlorinating agent such as thionyl chloride.
Reaction Conditions: Typically, this reaction requires reflux conditions in a solvent like dichloromethane, along with a base to neutralize the hydrochloric acid formed.
Industrial Production Methods
Industrially, this compound may be produced by optimizing the synthetic routes for large-scale reactions, incorporating continuous flow chemistry techniques to enhance the yield and purity.
Types of Reactions
Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro group on the benzene ring can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation Reagent: Potassium permanganate or chromium trioxide under acidic conditions.
Reduction Reagent: Sodium borohydride or lithium aluminum hydride.
Substitution Conditions: Typically carried out in polar solvents like ethanol under mild heating.
Major Products Formed
From Oxidation: 5-chloro-2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]benzenecarboxylic acid.
From Reduction: 5-chloro-2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]benzyl alcohol.
From Substitution: Varied, depending on the nucleophile used (e.g., 5-amino-2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]benzenecarbaldehyde).
Scientific Research Applications
This compound is utilized in diverse scientific research areas:
Chemistry: As a precursor in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential bioactivity against certain bacterial strains.
Medicine: Investigated for its pharmacological properties, potentially acting as an intermediate in the synthesis of therapeutic agents.
Industry: Used in the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism by which 5-chloro-2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]benzenecarbaldehyde exerts its effects is primarily through its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound may inhibit or activate.
Pathways Involved: Depending on its application, the compound can modulate biochemical pathways, such as the synthesis of DNA, proteins, or metabolic pathways.
Comparison with Similar Compounds
5-bromo-2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]benzenecarbaldehyde
5-fluoro-2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]benzenecarbaldehyde
Hope this makes sense and informs you fully!
Properties
IUPAC Name |
5-chloro-2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9-6-15(7-10(2)17-9)13-4-3-12(14)5-11(13)8-16/h3-5,8-10H,6-7H2,1-2H3/t9-,10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYDQVKYKLVSHT-AOOOYVTPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=C(C=C(C=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101175506 | |
Record name | rel-5-Chloro-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101175506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1241675-81-9 | |
Record name | rel-5-Chloro-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1241675-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-5-Chloro-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101175506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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